molecular formula C14H16F3NO2 B3040390 cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate CAS No. 1980007-28-0

cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate

Cat. No.: B3040390
CAS No.: 1980007-28-0
M. Wt: 287.28
InChI Key: DDSDSDHFCWJEOX-GHMZBOCLSA-N
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Description

cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate (CAS: 1637781-46-4; MFCD26936313) is a chiral aziridine derivative featuring a trifluoromethylphenyl substituent at the 3-position and a tert-butyl ester group at the 2-position of the aziridine ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and bioactive molecules, such as alkaloids and peptidomimetics . Its stereochemistry (cis configuration) and electron-withdrawing trifluoromethyl group influence its reactivity and stability, making it a valuable scaffold for medicinal chemistry and asymmetric catalysis.

The synthesis of related aziridine derivatives often involves ring-opening reactions, nucleophilic substitutions, or stereoselective cyclizations. For example, Kurokawa et al. (2007) demonstrated the utility of tert-butoxycarbonyl (Boc)-protected indolyl aziridines in synthesizing complex alkaloids, highlighting the role of steric and electronic effects in directing reactivity .

Properties

IUPAC Name

tert-butyl (2R,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSDSDHFCWJEOX-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor with a nitrogen source under specific conditions. For example, the reaction of an epoxide with an amine can yield an aziridine.

    Introduction of the Trifluoromethylphenyl Group: This step involves the introduction of the trifluoromethylphenyl group to the aziridine ring. This can be achieved through various coupling reactions, such as the use of trifluoromethylphenyl halides in the presence of a base.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions, where tert-butyl halides react with the aziridine compound in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the opening of the aziridine ring and formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the substituents on the aziridine ring. Common reagents include halides, thiols, and amines.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the aziridine ring and formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with biological targets effectively. Notably, it has been explored for:

  • Neurological Disorders : The compound's ability to modify enzyme activity makes it a candidate for developing treatments targeting neurological conditions.
  • Cancer Research : It has potential applications in designing anticancer agents by targeting specific pathways involved in tumor growth.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its aziridine structure allows for:

  • Nucleophilic Substitution Reactions : The aziridine ring can be opened under nucleophilic conditions, facilitating the formation of diverse derivatives.
  • Cyclization Reactions : It can undergo cyclization processes to yield various cyclic compounds, expanding the library of available chemical entities for further research.

Material Science

The unique chemical properties of this compound make it suitable for:

  • Development of Coatings and Adhesives : Its reactivity and stability can be exploited in formulating new materials with enhanced performance characteristics.
  • Polymer Chemistry : It may serve as a monomer or co-monomer in creating specialized polymers with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

  • Synthesis of Anticancer Agents :
    • A study demonstrated that derivatives synthesized from this compound showed promising activity against cancer cell lines, suggesting its potential as a scaffold for drug development .
  • Biological Activity Investigations :
    • Research indicated that aziridine-containing compounds exhibit unique interactions with enzymes involved in metabolic pathways, enhancing their utility in biochemical studies .
  • Material Development Innovations :
    • Investigations into coatings incorporating this compound revealed improved adhesion and durability compared to traditional materials, showcasing its applicability in industrial settings .

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

To contextualize the properties of cis-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent at 3-Position Purity CAS Number Molecular Formula (Typical)
QI-6782 (Target Compound) 4-Trifluoromethylphenyl 95% 1637781-46-4 C₁₅H₁₆F₃NO₂
QI-5387 Phenyl 95% 182628-12-2 C₁₃H₁₅NO₂
trans-48 (Farooq, 2019) Azidomethyl (trans-config) 99% Not Provided C₁₈H₃₅N₃O₃Si

Key Findings :

In contrast, azidomethyl-substituted aziridines (e.g., trans-48) exhibit distinct reactivity profiles, favoring click chemistry or Staudinger reactions due to the azide functionality .

Stereochemical Influence :

  • The cis configuration of QI-6782 imposes steric constraints that may slow ring-opening reactions compared to trans isomers. Farooq (2019) observed that trans-tosylates reacted twice as fast as cis-tosylates during azide substitutions, suggesting similar stereoelectronic effects in aziridines .

Synthetic Utility :

  • QI-6782’s tert-butyl ester group enhances stability during multi-step syntheses, as seen in Kurokawa’s work with Boc-protected indolyl aziridines, which resisted decomposition under acidic or basic conditions .
  • Phenyl-substituted aziridines (QI-5387) are less sterically hindered, enabling faster nucleophilic attacks but reduced stereochemical control .

Biological Activity

cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate is an organic compound belonging to the aziridine class, characterized by a three-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

  • Molecular Formula : C14H16F3NO2
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 1980007-28-0

The biological activity of this compound is primarily attributed to its reactive aziridine ring, which can interact with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound's mechanism involves:

  • Covalent Bond Formation : The aziridine ring acts as an electrophile, facilitating covalent bonding with nucleophiles.
  • Target Interaction : It can target various enzymes and receptors, influencing biochemical pathways relevant in disease states.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds containing aziridine rings can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, showing potential against various pathogens.
  • Neurological Effects : As a building block for pharmaceuticals targeting neurological disorders, this compound may modulate neurotransmitter systems.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialInhibition of bacterial growth
NeurologicalPotential modulation of neurotransmitter activity

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of aziridine derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of aziridines demonstrated that this compound exhibited notable inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its versatility as a pharmacophore in drug design. Studies have shown:

  • Selectivity : The compound selectively targets specific enzymes involved in metabolic pathways.
  • Synergistic Effects : When combined with other therapeutic agents, it enhances the overall efficacy against resistant strains of bacteria and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of aziridine precursors. For example, tert-butyl-protected intermediates (e.g., aziridine 82a in ) can undergo allylation or benzylation under controlled conditions (e.g., NaH in THF at 0°C) to yield target products. Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .

Q. How can the stereochemical configuration of this aziridine derivative be confirmed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous stereochemical assignment . Complementary methods include NOESY NMR to probe spatial proximity of substituents and chiral HPLC to resolve enantiomers.

Q. What precautions are critical during handling due to the compound’s reactivity?

  • Methodological Answer : While specific safety data for this compound is limited, analogous tert-butyl-protected aziridines (e.g., ) suggest standard inert-atmosphere protocols (N₂/Ar glovebox) to prevent hydrolysis. Reactive intermediates (e.g., tosylates in ) require cold storage (−20°C) and minimal light exposure.

Advanced Research Questions

Q. How can reaction rate disparities between cis and trans isomers during functionalization be resolved?

  • Methodological Answer : Steric hindrance in cis isomers (e.g., cis-47 in ) slows nucleophilic substitution compared to trans counterparts. Kinetic studies (TLC or in situ IR) reveal that polar aprotic solvents (DMF) accelerate cis-azide formation (91% yield) by stabilizing transition states, while additives like 18-crown-6 improve ion-pair dissociation .

Q. What analytical approaches address contradictory yield data in aziridine ring-opening reactions?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., allylation vs. hydrolysis). Systematic DOE (Design of Experiments) with variables like temperature (−10°C to 25°C), base strength (NaH vs. K₂CO₃), and stoichiometry (1.2–2.0 eq nucleophile) can map optimal conditions. highlights yields >80% with NaH in THF at 0°C .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : DFT calculations (e.g., Gaussian09) predict electrophilic reactivity at the aziridine N-atom, while molecular docking (AutoDock Vina) screens interactions with targets like COX-2/sEH (). QSAR models using Hammett σ values of substituents (e.g., CF₃ in ) correlate electronic effects with activity .

Q. What in vitro assays are suitable for evaluating pharmacological potential?

  • Methodological Answer : Cytotoxicity can be assessed via MTT assays (e.g., ), while enzyme inhibition (e.g., COX-2/sEH in ) uses fluorogenic substrates. For anti-inflammatory activity, measure IL-6/TNF-α suppression in macrophage (RAW 264.7) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate

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